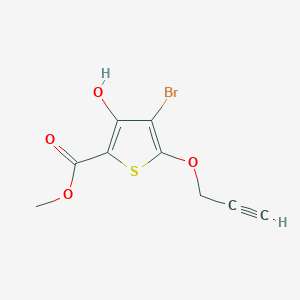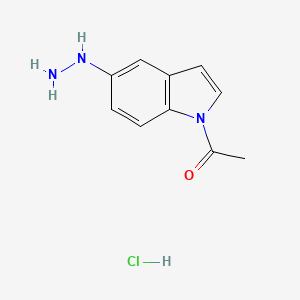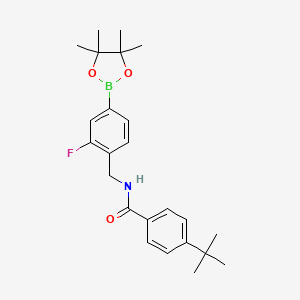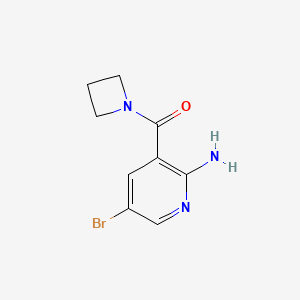
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a versatile chemical compound with a molecular formula of C9H7BrO4S and a molecular weight of 291.12 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis to facilitate the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Hydrogenated compounds.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the prop-2-yn-1-yloxy group facilitate covalent modification of biological targets, leading to changes in their activity and function . This compound can also act as a ligand, binding to specific receptors and modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in structure but contains an indole ring instead of a thiophene ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group instead of a thiophene ring.
Uniqueness
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C9H7BrO4S |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
InChI Key |
WOYMPANRUVVSJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)OCC#C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)

